

mass spectrometry of 5,6-Dimethylpyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 5,6-Dimethylpyridine-3-carboxylic acid

Cat. No.: B051337

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An Application Note and Protocol for the Mass Spectrometric Analysis of **5,6-Dimethylpyridine-3-carboxylic Acid**

Introduction

5,6-Dimethylpyridine-3-carboxylic acid, also known as 5,6-dimethyl-nicotinic acid, is a substituted pyridine derivative with a molecular formula of $C_8H_9NO_2$ and a molecular weight of 151.16 g/mol [1]. As a heterocyclic carboxylic acid, its structural analogues are significant in pharmaceutical and agricultural research. Accurate and robust analytical methods are paramount for its identification, quantification, and structural elucidation in various matrices, from synthetic reaction mixtures to biological samples. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers the requisite sensitivity and specificity for this purpose.

This document, intended for researchers, scientists, and drug development professionals, provides a detailed guide to the analysis of **5,6-Dimethylpyridine-3-carboxylic acid** using LC-MS with Electrospray Ionization (ESI). It outlines optimized protocols, discusses the rationale behind methodological choices, and presents a predictive analysis of the compound's fragmentation behavior to aid in its structural confirmation. An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also discussed.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

Property	Value	Source
Synonyms	5,6-Dimethyl-nicotinic acid, 5,6-Dimethyl-3- pyridinecarboxylic acid	[1]
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Monoisotopic Mass	151.06333 Da	Calculated
Structure	A pyridine ring substituted with a carboxylic acid group at position 3 and methyl groups at positions 5 and 6.	[1]
Predicted Solubility	Likely soluble in polar organic solvents and basic aqueous solutions.	[1]

Part 1: Primary Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

Due to the compound's inherent polarity conferred by the carboxylic acid and pyridine nitrogen, LC-MS with Electrospray Ionization (ESI) is the method of choice for direct analysis without derivatization. ESI is a soft ionization technique well-suited for polar, thermally labile molecules, providing excellent sensitivity.

Rationale for Ionization Mode Selection

5,6-Dimethylpyridine-3-carboxylic acid contains both a basic site (pyridine nitrogen, pKa ~5-6) and an acidic site (carboxylic acid, pKa ~4-5). This amphoteric nature allows for efficient ionization in both positive and negative ion modes.

- Positive Ion Mode ([M+H]⁺): The pyridine nitrogen is readily protonated, especially in an acidic mobile phase. This mode is often highly sensitive and robust for pyridine-containing

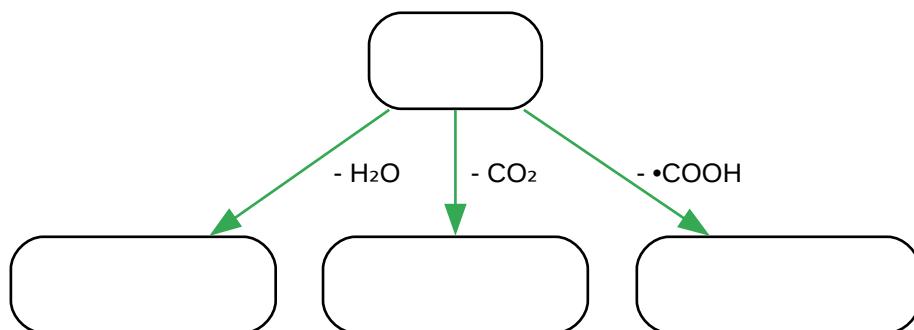
compounds[2][3]. The expected precursor ion would be at m/z 152.07.

- Negative Ion Mode ($[M-H]^-$): The carboxylic acid group is easily deprotonated, particularly in a neutral or slightly basic mobile phase. This can be a highly specific ionization mode for acidic compounds[4]. The expected precursor ion would be at m/z 150.05.

Positive mode is often selected as the primary approach due to the excellent stability of the protonated pyridine ring and the common use of acidic mobile phase additives (e.g., formic acid) which promote sharp chromatographic peaks for such compounds.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates the general workflow for the analysis.



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Sources

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